2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride
Description
2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride is a fluorinated sulfonamide derivative featuring a pyridinyl-substituted ethanamine backbone. Its structure includes:
- A pyridin-3-yl moiety, contributing to hydrogen bonding and π-π stacking interactions in biological systems.
- A dihydrochloride salt, enhancing aqueous solubility and crystallinity.
This compound’s molecular formula is estimated as C₁₃H₁₅Cl₂FN₂O₂S, with a molecular weight of ~365.3 g/mol. The sulfonyl group and fluorine substituent distinguish it from simpler amine hydrochlorides, suggesting applications in medicinal chemistry, possibly as a receptor modulator or enzyme inhibitor .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S.2ClH/c14-11-3-5-12(6-4-11)19(17,18)13(8-15)10-2-1-7-16-9-10;;/h1-7,9,13H,8,15H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDFMOINHKCTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the sulfonylation of a fluorobenzene derivative followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The final step often involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the reaction parameters, such as temperature, pressure, and reagent concentrations, to achieve efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzenesulfonyl)-2-(pyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below contrasts key structural and physicochemical attributes with analogues:
Key Observations :
- The target compound has a higher molecular weight due to the sulfonyl and fluorophenyl groups, which may reduce passive diffusion but improve target binding specificity.
Physicochemical Properties
- Solubility: Hydrochloride salts generally enhance aqueous solubility. The sulfonyl group in the target compound may further improve solubility compared to non-sulfonated analogues (e.g., ) but could reduce lipophilicity .
- Stability : The fluorine atom may confer resistance to oxidative metabolism, while the sulfonyl group could increase susceptibility to hydrolysis under acidic/basic conditions compared to imidazopyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
